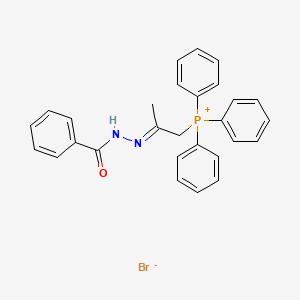
(2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C34H30BrN2P It is known for its unique structure, which combines a benzoylhydrazono group with a triphenylphosphonium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide typically involves the reaction of benzoylhydrazine with a suitable alkylating agent, followed by the introduction of the triphenylphosphonium group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the reaction. The final product is usually purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. Reaction conditions may vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phosphonium salts.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it valuable for the synthesis of complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful for investigating cellular processes and pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its interactions with biological targets suggest it may have utility in drug development, particularly for diseases where modulation of specific pathways is beneficial.
Industry
In industrial applications, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group facilitates the compound’s entry into cells, where it can exert its effects by modulating specific pathways. The benzoylhydrazono group may interact with active sites on enzymes, altering their activity and influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(Benzhydrylidene-hydrazono)propyl)triphenylphosphonium bromide
- (3,3-Diphenyl-allyl)triphenylphosphonium bromide
- (2-Methoxy-ethyl)triphenylphosphonium bromide
Uniqueness
What sets (2-(2-Benzoylhydrazono)propyl)triphenylphosphonium bromide apart from similar compounds is its specific combination of functional groups. The presence of both the benzoylhydrazono and triphenylphosphonium groups provides unique reactivity and biological activity, making it a versatile tool in scientific research.
Propriétés
Numéro CAS |
60661-81-6 |
|---|---|
Formule moléculaire |
C28H26BrN2OP |
Poids moléculaire |
517.4 g/mol |
Nom IUPAC |
[(2E)-2-(benzoylhydrazinylidene)propyl]-triphenylphosphanium;bromide |
InChI |
InChI=1S/C28H25N2OP.BrH/c1-23(29-30-28(31)24-14-6-2-7-15-24)22-32(25-16-8-3-9-17-25,26-18-10-4-11-19-26)27-20-12-5-13-21-27;/h2-21H,22H2,1H3;1H/b29-23+; |
Clé InChI |
SLZFWSLHDOFHMD-BTCGTBLPSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=CC=CC=C1)/C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
SMILES canonique |
CC(=NNC(=O)C1=CC=CC=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-amino-3-[4-(difluoromethoxy)phenyl]propanoic acid](/img/structure/B13153346.png)



![4,6A,9,9-tetramethyldodecahydrophenanthro[2,3-d][1,3]dioxol-3(2H)-one](/img/structure/B13153367.png)
![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13153370.png)


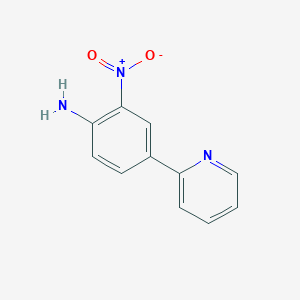
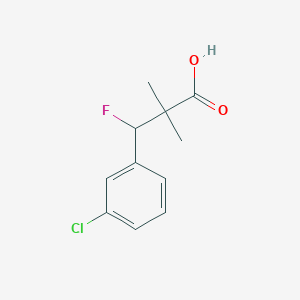
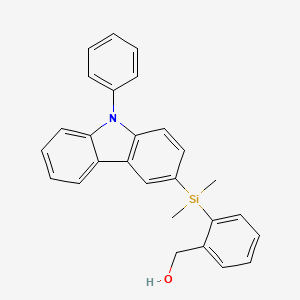
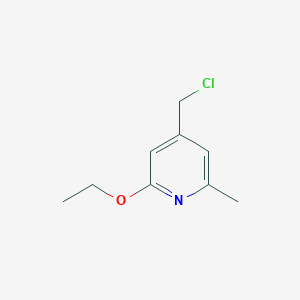
![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]oxolan-3-amine](/img/structure/B13153404.png)
